POTASSIUM SULFIDE

Description

Properties

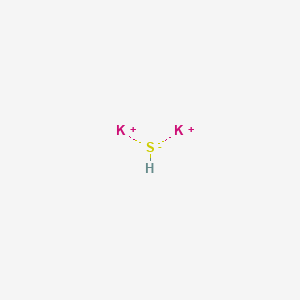

IUPAC Name |

dipotassium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSKVBLGRZAQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014376 | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |

CAS No. |

1312-73-8, 37248-34-3 | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

912 °C, 840 °C | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the K₂S Antifluorite Lattice Configuration

Potassium sulfide (B99878) (K₂S) is an inorganic compound that crystallizes in the antifluorite structure, a key crystal motif for compounds with the general formula A₂X.[1][2] This structure is closely related to the fluorite (MX₂) structure, but with the cation and anion positions reversed.[1][3][4] In the K₂S lattice, the larger sulfide (S²⁻) anions form a face-centered cubic (FCC) arrangement, while the smaller potassium (K⁺) cations occupy all the tetrahedral interstitial sites within this framework.[1][5][6] This arrangement is crucial for understanding the material's physical and chemical properties.

This technical guide provides a comprehensive overview of the K₂S antifluorite lattice, including its crystallographic data, atomic coordination, and the experimental protocols used for its synthesis and characterization.

Crystallographic Data

The crystal structure of potassium sulfide is well-defined and has been characterized using techniques such as X-ray diffraction. It belongs to the cubic crystal system, specifically the Fm-3m space group.[7][8] The key crystallographic parameters for K₂S are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [8] |

| Space Group | Fm-3m | [7][8] |

| International Number | 225 | [8] |

| Lattice Parameter (a) | ~7.41 Å | [1][8] |

| Unit Cell Volume | ~407.51 ų | [8] |

| Formula Units (Z) | 4 | [9] |

| Calculated Density | ~1.80 g/cm³ | [8] |

Atomic Positions and Coordination Environment

The antifluorite structure of K₂S is characterized by a specific and highly symmetrical arrangement of its constituent ions.[10]

-

Sulfide (S²⁻) Anions: The sulfide ions form a face-centered cubic (FCC) sublattice.[1][6] This means they are located at the corners and the center of each face of the cubic unit cell.

-

Potassium (K⁺) Cations: The potassium ions occupy all eight tetrahedral interstitial sites within the FCC sulfide lattice.[1][5]

This arrangement leads to distinct coordination environments for each ion:

-

Each sulfide (S²⁻) anion is surrounded by eight potassium (K⁺) cations in a body-centered cubic geometry.[7]

-

Each potassium (K⁺) cation is tetrahedrally coordinated to four sulfide (S²⁻) anions.[7][8]

The interatomic distance for the K-S bond is approximately 3.21 to 3.23 Å.[7][8]

The fractional coordinates of the atoms within the conventional unit cell are presented in the following table.

| Ion | Wyckoff Position | Fractional Coordinates (x, y, z) | Reference |

| S²⁻ | 4a | (0, 0, 0) | [8] |

| K⁺ | 8c | (1/4, 1/4, 1/4) and (3/4, 3/4, 3/4) | [8][9] |

Visualization of the K₂S Antifluorite Unit Cell

A two-dimensional representation of the K₂S unit cell helps visualize the spatial arrangement of the ions. The following diagram, generated using the DOT language, illustrates the FCC arrangement of sulfide ions and the tetrahedral coordination of potassium ions.

A 2D schematic of the K₂S antifluorite unit cell showing the coordination environment.

Experimental Protocols

The synthesis and structural confirmation of K₂S involve specific laboratory procedures.

1. Synthesis of this compound

Anhydrous K₂S is challenging to handle as it readily reacts with water.[5] Two primary methods are employed for its synthesis:

-

High-Temperature Reduction of Potassium Sulfate (B86663):

-

Reactants: Potassium sulfate (K₂SO₄) and a carbon source (coke).[5]

-

Procedure: Mix K₂SO₄ with powdered carbon.

-

Reaction: Heat the mixture to a high temperature in an inert atmosphere. The carbon reduces the sulfate to sulfide according to the reaction: K₂SO₄ + 4C → K₂S + 4CO.[5]

-

Handling: The resulting K₂S must be cooled and stored under anhydrous and inert conditions (e.g., in a desiccator or glovebox) to prevent hydrolysis and oxidation.[6]

-

-

Reaction in Anhydrous Ammonia (B1221849) (for high purity):

-

Reactants: Elemental potassium (K) and sulfur (S).[5]

-

Solvent: Anhydrous liquid ammonia.

-

Procedure: Dissolve potassium metal in anhydrous liquid ammonia to form a characteristic blue solution.

-

Reaction: Stoichiometric amounts of sulfur are gradually added to the solution. The reaction proceeds to form K₂S.[5]

-

Product Isolation: The ammonia is carefully evaporated, leaving behind pure, solid K₂S. This process must be conducted in a completely moisture-free environment.

-

2. Characterization by X-ray Diffraction (XRD)

XRD is the definitive method for confirming the crystalline phase and determining the lattice parameters of K₂S.[11]

-

Sample Preparation:

-

The synthesized K₂S, which is highly hygroscopic, must be handled in an inert atmosphere (e.g., a glovebox).[12]

-

Grind the solid K₂S into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[13]

-

Mount the powder onto a sample holder. A low-background holder is preferred to minimize interference. An airtight dome or cover may be necessary to protect the sample from air and moisture during analysis.

-

-

Data Acquisition:

-

Instrument: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

-

Scan Parameters: Data is collected over a range of 2θ angles (e.g., 10° to 90°) with a defined step size and scan speed.[13]

-

-

Data Analysis:

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns in a crystallographic database, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of the K₂S antifluorite phase.[11]

-

Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model (including lattice parameters, atomic positions, and site occupancy), to the experimental data.[11] Successful refinement provides precise values for the lattice parameters and confirms the atomic arrangement of the antifluorite structure.

-

Conclusion

This compound adopts a well-defined antifluorite crystal structure, a fundamental configuration in materials science.[5] Its cubic Fm-3m lattice is characterized by a face-centered cubic arrangement of sulfide anions with potassium cations occupying all tetrahedral voids.[7][8] This specific ionic arrangement dictates the material's properties and can be reliably synthesized and verified through established high-temperature reduction or anhydrous ammonia reactions and characterized using powder X-ray diffraction.[5][11] A thorough understanding of this lattice configuration is essential for researchers in solid-state chemistry and materials development.

References

- 1. Fluorite structure - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. mp-1022: K2S (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Objectives_template [archive.nptel.ac.in]

- 10. arxiv.org [arxiv.org]

- 11. saimm.co.za [saimm.co.za]

- 12. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sddenr.net [sddenr.net]

An In-depth Technical Guide to the Chemical Properties of Anhydrous Potassium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous potassium sulfide (B99878) (K₂S) is an inorganic salt with significant applications in various scientific fields, including as a reagent in analytical chemistry and a precursor in the synthesis of sulfur-containing compounds.[1] For drug development professionals, its role as a potent donor of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, is of particular interest. This guide provides a comprehensive overview of the core chemical properties of anhydrous potassium sulfide, detailed experimental protocols for their determination, and insights into its biological relevance. Due to its highly hygroscopic and air-sensitive nature, handling and analysis of anhydrous K₂S require specialized techniques.[2]

Core Chemical and Physical Properties

Pure anhydrous this compound is a colorless crystalline solid.[3] However, it is often encountered as a yellow-brownish mass due to the presence of polysulfides from oxidation.[3] It is highly reactive with water and moisture in the air, readily hydrolyzing to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[3][4] This reactivity underscores the necessity of handling the compound under an inert and anhydrous atmosphere.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for anhydrous this compound.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molar Mass | 110.262 g/mol | [3] |

| Melting Point | 840 °C | [3] |

| Boiling Point | 912 °C (decomposes) | [3] |

| Density | 1.74 g/cm³ | [3] |

| Crystal Structure | Antifluorite (cubic) | [3] |

| Thermodynamic Properties | ||

| Standard Enthalpy of Formation (ΔHᵦ°) | -406.2 kJ/mol | [3] |

| Standard Molar Entropy (S°) | 105.00 J·mol⁻¹·K⁻¹ | [3] |

| Solubility | ||

| Water | Reacts to form KSH and KOH | [3][4] |

| Ethanol | Soluble | [2] |

| Glycerol | Soluble | [2] |

| Diethyl Ether | Insoluble | [2] |

Experimental Protocols

Accurate determination of the chemical and physical properties of anhydrous this compound necessitates the use of techniques suitable for air- and moisture-sensitive compounds.

Synthesis of Anhydrous this compound

Method 1: Reaction of Potassium and Sulfur in Liquid Ammonia (B1221849) [2][5]

This method is preferred for obtaining high-purity anhydrous this compound in a laboratory setting.

Materials:

-

Elemental potassium

-

Elemental sulfur

-

Anhydrous liquid ammonia

-

Schlenk flask

-

Low-temperature condenser (-78 °C, dry ice/acetone)

-

Magnetic stirrer

Procedure:

-

Assemble a Schlenk flask equipped with a magnetic stir bar and a low-temperature condenser under a positive pressure of inert gas (e.g., argon or nitrogen).

-

Cool the flask to -78 °C and condense anhydrous ammonia into the flask.

-

Carefully add elemental potassium to the liquid ammonia with stirring until it dissolves, forming a blue solution.

-

Slowly add stoichiometric amounts of elemental sulfur to the solution. The blue color will disappear as the this compound precipitates.

-

Once the reaction is complete, allow the ammonia to evaporate under a stream of inert gas.

-

Dry the resulting white powder under a high vacuum to remove any residual ammonia.

Method 2: Carbothermic Reduction of Potassium Sulfate (B86663) [4][5]

This method is more suitable for larger-scale industrial production.

Materials:

-

Potassium sulfate (K₂SO₄)

-

Carbon (coke)

-

High-temperature furnace

-

Crucible

Procedure:

-

Thoroughly mix potassium sulfate and carbon in a 1:4 molar ratio.

-

Place the mixture in a crucible and heat in a furnace to above 1600 °F under a reducing atmosphere.[4]

-

The reaction produces molten this compound, which can be separated. The overall reaction is: K₂SO₄ + 4C → K₂S + 4CO.[5]

Determination of Crystal Structure by X-ray Diffraction

Due to its air-sensitivity, single crystals of anhydrous this compound must be handled under an inert atmosphere.[6][7]

Materials:

-

Single crystal of anhydrous K₂S

-

Paratone oil

-

Cryoloop

-

Goniometer head

-

X-ray diffractometer equipped with a cryostream

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox or under a positive flow of inert gas from a Schlenk line, select a suitable single crystal.

-

Coat the crystal with paratone oil to protect it from air and moisture during transfer.[6]

-

Mount the oil-coated crystal onto a cryoloop attached to a goniometer head.

-

Quickly transfer the mounted crystal to the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using the cryostream to minimize thermal vibrations and decomposition.[6]

-

Collect the diffraction data according to the instrument's standard operating procedure.

-

Process the data to solve and refine the crystal structure.[6]

Determination of Melting Point under Inert Atmosphere

Standard melting point apparatus must be modified to accommodate the air-sensitive nature of anhydrous K₂S.

Materials:

-

Anhydrous K₂S sample

-

Glass capillary tubes

-

Schlenk line or glovebox

-

Melting point apparatus

-

Flame or vacuum sealer

Procedure:

-

Inside a glovebox or under a positive flow of inert gas, load the powdered anhydrous K₂S into a glass capillary tube to a height of 2-3 mm.[8]

-

Seal the capillary tube under vacuum or by flame-sealing the open end while maintaining an inert atmosphere.

-

Place the sealed capillary tube into the melting point apparatus.

-

Heat the sample, initially at a faster rate to approach the expected melting point, then slow the heating rate to approximately 1-2 °C per minute for an accurate determination.[9]

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid.

Quantitative Solubility Measurement

The shake-flask method can be adapted for air-sensitive compounds to determine their solubility in anhydrous, deoxygenated solvents.[10][11]

Materials:

-

Anhydrous K₂S

-

Anhydrous, deoxygenated solvent of interest

-

Sealed, airtight vials or Schlenk tubes

-

Constant temperature shaker/incubator

-

Syringe with a filter tip

-

Analytical method for sulfide quantification (e.g., iodometric titration, ICP-OES for potassium)

-

Glovebox or Schlenk line

Procedure:

-

All operations should be performed in a glovebox or using Schlenk line techniques.

-

Add an excess amount of anhydrous K₂S to a known volume of the anhydrous, deoxygenated solvent in a sealable vial.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Analyze the concentration of K₂S in the filtrate using a suitable analytical method.

Kinetic Study of Hydrolysis by Stopped-Flow Spectrophotometry

The rapid hydrolysis of this compound can be studied using stopped-flow techniques.[12][13]

Materials:

-

Stopped-flow spectrophotometer

-

Solution of anhydrous K₂S in an anhydrous, water-miscible solvent (e.g., anhydrous ethanol)

-

Aqueous buffer solution

-

Inert gas supply

Procedure:

-

Prepare a stock solution of anhydrous K₂S in an anhydrous, water-miscible solvent under an inert atmosphere.

-

Load one syringe of the stopped-flow apparatus with the K₂S solution and the other with the aqueous buffer, both under an inert gas blanket.

-

Rapidly mix the two solutions in the stopped-flow chamber.

-

Monitor the change in absorbance or fluorescence over time at a wavelength where either the reactants or products have a distinct spectral feature. The disappearance of the sulfide ion or the appearance of a product can be tracked.

-

Analyze the kinetic data to determine the rate constant and order of the reaction.

Quantitative Analysis by Iodometric Titration

This method determines the sulfide content in a sample.[14][15][16]

Materials:

-

Standardized iodine solution (0.0250 N)

-

Standardized sodium thiosulfate (B1220275) solution (0.0250 N)

-

Starch indicator solution

-

Hydrochloric acid (6 N)

-

Buret, flasks, and pipettes

Procedure:

-

Into a 500-mL flask, add an excess of the standardized iodine solution.

-

Add 2 mL of 6 N HCl.

-

Carefully introduce a known quantity of the this compound sample into the flask, ensuring the sample is discharged below the surface of the iodine solution.

-

Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add a few drops of starch indicator, which will turn the solution blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Calculate the amount of sulfide based on the amount of iodine consumed in the reaction.

Role in Cellular Signaling and Drug Development

In aqueous biological environments, this compound acts as a donor of hydrogen sulfide (H₂S), a gasotransmitter with diverse physiological roles. H₂S is involved in the regulation of cellular processes such as apoptosis, proliferation, and inflammation through the modulation of various signaling pathways.[5][17]

H₂S-Modulated Signaling Pathways

Hydrogen sulfide has been shown to influence key cellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are often dysregulated in diseases such as cancer, making H₂S donors like this compound potential therapeutic agents.[3][5][17][18]

Caption: H₂S-mediated inhibition of the PI3K/Akt/mTOR pathway.

Caption: Modulation of the MAPK/ERK signaling cascade by H₂S.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular context by observing changes in the thermal stability of the target protein upon ligand binding.[18][19]

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Assessing Mitochondrial Respiration

The effect of H₂S on cellular bioenergetics can be assessed by measuring mitochondrial respiration.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous hydrogen sulfide inhibits human melanoma cell development via suppression of the PI3K/AKT/ mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dl.asminternational.org [dl.asminternational.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. youtube.com [youtube.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. epa.gov [epa.gov]

- 16. sk.hach.com [sk.hach.com]

- 17. Hydrogen sulfide promotes autophagy of hepatocellular carcinoma cells through the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Hydrolysis of Potassium Sulfide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental methodologies related to the hydrolysis of potassium sulfide (B99878) (K₂S) in aqueous solutions. This information is critical for professionals in research, science, and drug development who require a thorough understanding of sulfide chemistry in aqueous environments.

Executive Summary

Potassium sulfide is an inorganic salt that undergoes extensive and essentially complete hydrolysis upon dissolution in water. This process is of significant interest due to the resulting formation of a strongly basic solution containing potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH). Understanding the equilibrium and kinetics of this hydrolysis is crucial for applications where the controlled generation of hydrosulfide and hydroxide ions is required. This guide details the reaction pathways, summarizes key quantitative parameters, and outlines experimental protocols for the analysis of this system.

The Core Chemistry of this compound Hydrolysis

This compound is the salt of a strong base, potassium hydroxide (KOH), and a weak diprotic acid, hydrogen sulfide (H₂S). When dissolved in water, the sulfide ion (S²⁻) acts as a strong Brønsted-Lowry base, readily accepting a proton from a water molecule. This hydrolysis is considered complete and irreversible, leading to the formation of hydrosulfide (HS⁻) and hydroxide (OH⁻) ions.[1][2]

The primary hydrolysis reaction is as follows:

K₂S(s) + H₂O(l) → KSH(aq) + KOH(aq)

This can be represented ionically as:

2K⁺(aq) + S²⁻(aq) + H₂O(l) → 2K⁺(aq) + HS⁻(aq) + OH⁻(aq)

The hydrosulfide ion (HS⁻) can undergo a second, less extensive hydrolysis step to form hydrogen sulfide (H₂S):

HS⁻(aq) + H₂O(l) ⇌ H₂S(aq) + OH⁻(aq)

The resulting aqueous solution is basic due to the production of hydroxide ions.[3][4] The pH of a this compound solution is typically in the range of 12.5 to 13.5, depending on the concentration.[5]

Quantitative Data Summary

The hydrolysis of this compound is characterized by several key quantitative parameters. The following tables summarize the important thermodynamic and kinetic data for this system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 110.262 g/mol | [1] |

| Appearance | Pure: colorless solid; Impure: yellow-brown | [1] |

| Solubility in Water | Highly soluble; reacts with water | [1][3][6] |

| Solubility in Ethanol | 23 g/L at 25°C | [5] |

| Solubility in Glycerol | 56 g/L at 25°C | [5] |

Table 2: Thermodynamic and Kinetic Data for K₂S Hydrolysis at 25°C

| Parameter | Value | Reference |

| Equilibrium Constant (Keq) for K₂S + H₂O ⇌ KOH + KSH | 1.2 x 10¹⁸ | [5] |

| Second-Order Rate Constant (k) | 3.4 x 10³ M⁻¹·s⁻¹ | [5] |

| Activation Energy (Ea) | 42.7 kJ·mol⁻¹ | [5] |

| pKa₁ of H₂S (H₂S ⇌ H⁺ + HS⁻) | ~7.0 | [5][7][8] |

| pKa₂ of H₂S (HS⁻ ⇌ H⁺ + S²⁻) | > 14 (often cited as ~17-19) | [4][5][7][9] |

| Hydrolysis Constant (Kb) for S²⁻ + H₂O ⇌ HS⁻ + OH⁻ | 1.0 x 10⁻⁷ | [10] |

Visualizing the Hydrolysis Pathway and Experimental Workflow

Hydrolysis Pathway of this compound

The following diagram illustrates the sequential hydrolysis of this compound in an aqueous solution.

Experimental Workflow for Analysis

This diagram outlines a typical experimental workflow for the preparation and analysis of a this compound solution to study its hydrolysis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments involved in studying the hydrolysis of this compound.

Preparation of this compound Solution

Objective: To prepare an aqueous solution of this compound of a known concentration while minimizing oxidation.

Materials:

-

Anhydrous this compound (K₂S)

-

Deionized water

-

Nitrogen or argon gas

-

Glove box or glove bag

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Deoxygenate the deionized water by sparging with nitrogen or argon gas for at least 30 minutes.

-

Perform all weighing and initial dissolution steps inside a glove box or glove bag under an inert atmosphere to prevent oxidation of the K₂S.

-

Accurately weigh the desired amount of anhydrous K₂S.

-

In the inert atmosphere, add the weighed K₂S to a volumetric flask containing a magnetic stir bar.

-

Add a portion of the deoxygenated deionized water to the flask and stir until the K₂S is fully dissolved.

-

Once dissolved, remove the flask from the inert atmosphere and dilute to the final volume with deoxygenated deionized water.

-

Stopper the flask and mix thoroughly.

-

The solution should be used immediately for analysis.

pH Measurement

Objective: To accurately measure the pH of the prepared this compound solution.

Materials:

-

Calibrated pH meter

-

Double junction pH electrode (recommended for sulfide solutions to prevent silver precipitation)

-

Standard pH buffers (e.g., pH 7, 10, and 12)

Procedure:

-

Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the pH electrode into the prepared this compound solution.

-

Allow the reading to stabilize before recording the pH value.

-

It is advisable to take multiple readings and report the average.

Determination of Sulfide Concentration by Potentiometric Titration

Objective: To determine the total sulfide concentration in the solution using a sulfide ion-selective electrode (ISE).

Materials:

-

Sulfide ion-selective electrode (ISE)

-

Double junction reference electrode

-

Ion meter or potentiometer

-

Standardized silver nitrate (B79036) (AgNO₃) or lead nitrate (Pb(NO₃)₂) titrant

-

Sulfide antioxidant buffer (SAOB) solution

-

Buret

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Add an equal volume of SAOB to the beaker. The SAOB raises the pH, converting HS⁻ and H₂S to S²⁻, and contains an antioxidant to prevent sulfide oxidation.

-

Place the beaker on a magnetic stirrer and begin stirring at a constant rate.

-

Immerse the sulfide ISE and the reference electrode into the solution.

-

Record the initial potential.

-

Titrate with the standardized titrant, recording the potential after each addition. Add smaller increments of titrant near the equivalence point.

-

The endpoint is determined from the point of maximum potential change in a plot of potential versus titrant volume.

-

Calculate the sulfide concentration based on the volume of titrant used to reach the endpoint.

Conclusion

The hydrolysis of this compound in aqueous solutions is a rapid and complete reaction that produces a strongly alkaline solution of potassium hydrosulfide and potassium hydroxide. The equilibrium is well-defined by established thermodynamic and kinetic parameters. Accurate characterization of these solutions requires careful experimental technique to prevent oxidation and to correctly measure the pH and the concentrations of the various sulfide species. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with aqueous sulfide systems.

References

- 1. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ck12.org [ck12.org]

- 3. youtube.com [youtube.com]

- 4. Chemical Foundations of Hydrogen Sulfide Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. homework.study.com [homework.study.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Molar Mass and Density of Pure Potassium Sulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides a focused technical overview of the fundamental physicochemical properties of pure potassium sulfide (B99878) (K₂S), specifically its molar mass and density. It outlines the theoretical basis for these values and details the experimental protocols for their empirical determination, ensuring a high degree of accuracy and reproducibility for research and development applications.

Physicochemical Data Summary

The essential quantitative properties of pure, anhydrous potassium sulfide are summarized below. These values are critical for stoichiometric calculations, formulation development, and material characterization.

| Property | Value | Units | Notes |

| Molar Mass | 110.26 | g/mol | Calculated based on IUPAC standard atomic weights.[1][2][3] |

| Skeletal Density | 1.74 | g/cm³ | Determined at 25°C for the crystalline solid.[1] |

Molar Mass Determination

The molar mass of a well-defined, pure inorganic compound like this compound is most accurately determined through calculation based on its chemical formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

Theoretical Calculation Protocol

-

Identify Chemical Formula: The established chemical formula for this compound is K₂S.[2]

-

Determine Atomic Weights: Obtain the standard atomic weight for each element from the periodic table.

-

Potassium (K): 39.0983 u

-

Sulfur (S): 32.06 u

-

-

Calculate Molar Mass: Sum the atomic weights of all atoms in the formula.

-

Molar Mass = (2 × Atomic Weight of K) + (1 × Atomic Weight of S)

-

Molar Mass = (2 × 39.0983) + (1 × 32.06) = 78.1966 + 32.06 = 110.2566 g/mol

-

-

Apply Significant Figures: The value is typically rounded for practical laboratory use to 110.26 g/mol .[2][3]

While techniques such as mass spectrometry are pivotal for determining the molar mass of unknown compounds, for a stoichiometric substance like K₂S, the calculated value is the accepted standard, assuming sample purity.

Density Determination

The density of a solid material is its mass per unit volume. For crystalline or powdered solids, the most precise and accurate method for determining density, excluding inter-particle void space and open pores, is gas pycnometry.[4][5][6]

Experimental Protocol: Gas Pycnometry

This protocol outlines the determination of the skeletal density of a solid this compound sample using a helium pycnometer.

Objective: To measure the skeletal volume of a precisely weighed sample of this compound to calculate its density. Helium is the preferred analysis gas due to its small atomic size, enabling it to penetrate small pores, and its inert nature.[4]

Apparatus:

-

Helium Pycnometer

-

Analytical Balance (readable to ±0.0001 g)

-

Sample Chamber of appropriate volume

-

Drying oven and desiccator

-

Spatula and weighing paper

Methodology:

-

Sample Preparation:

-

Due to the highly hygroscopic nature of this compound, the sample must be rigorously dried prior to analysis to remove adsorbed water.[1] This can be achieved by heating the sample under a vacuum or in a stream of inert gas.

-

After drying, the sample must be cooled and stored in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) until it is ready for analysis.

-

All handling of the pure, anhydrous K₂S should be performed in an inert atmosphere (e.g., a glovebox) to prevent reaction with atmospheric moisture and carbon dioxide.[1][7]

-

-

Mass Measurement:

-

Using an analytical balance, accurately weigh the clean, dry, and empty sample chamber. Record the mass as m₁.

-

Transfer a suitable amount of the dried this compound sample into the sample chamber. The sample should occupy a significant portion of the chamber volume for optimal accuracy.

-

Weigh the sample chamber containing the K₂S sample. Record the mass as m₂.

-

The mass of the sample (m_sample) is calculated as: m_sample = m₂ - m₁.

-

-

Volume Measurement (Pycnometer Operation):

-

Calibrate the gas pycnometer according to the manufacturer's instructions using calibration spheres of known volume.

-

Place the sample chamber containing the weighed K₂S into the analysis port of the pycnometer.

-

Seal the analysis port and initiate the measurement sequence. The instrument will automatically execute a series of steps:

-

The sample chamber is pressurized with helium to a target pressure (P₁).

-

The gas is then expanded into a second, internal reference chamber of known volume (V_ref), resulting in a lower equilibrium pressure (P₂).

-

-

The volume of the solid sample (V_sample) is calculated by the instrument's software based on Boyle's Law, accounting for the known volumes of the sample and reference chambers and the measured pressures.

-

The measurement is typically repeated multiple times (e.g., 5-10 cycles) until the measured volume is stable within a predefined tolerance, ensuring the removal of any outgassing effects and achieving a precise result.

-

-

Density Calculation:

-

The skeletal density (ρ) of the this compound sample is calculated using the formula: ρ = m_sample / V_sample

-

The result is reported in g/cm³.

-

Workflow Visualization

The logical process for the synthesis and characterization of this compound to determine its molar mass and density is illustrated below.

Caption: Workflow for determining the molar mass and density of pure this compound.

References

- 1. webqc.org [webqc.org]

- 2. quora.com [quora.com]

- 3. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. measurlabs.com [measurlabs.com]

- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 6. Determination of density by gas pycnometry | Norlab [norlab.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Spectral Properties of Potassium Sulfide for Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of potassium sulfide (B99878) (K₂S), a compound of interest in various research fields, including drug development, due to its role as a hydrogen sulfide (H₂S) donor. Given that K₂S readily hydrolyzes in the presence of water to produce H₂S, understanding its spectral signature is crucial for its identification, characterization, and quality control. This guide covers key spectroscopic techniques, including vibrational (Raman and Infrared), UV-Visible, X-ray Photoelectron, and Nuclear Magnetic Resonance spectroscopy.

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint for identification. Due to its ionic nature and crystal structure, solid potassium sulfide is expected to exhibit specific vibrational modes.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light.

Expected Spectral Features:

Table 1: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| K-S Lattice Mode | ~200 - 300 | Strong | Symmetric stretch of S²⁻ in the crystal lattice |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes.

Expected Spectral Features:

Similar to Raman spectroscopy, obtaining a pure IR spectrum of K₂S is challenging. The primary IR active modes are expected to be related to the lattice vibrations of the K-S bond. Due to the high symmetry of the K₂S crystal lattice (antifluorite structure), the fundamental vibrational modes may be IR inactive. However, defects and impurities can lead to the appearance of weak bands. It is crucial to note that any exposure to moisture will result in the formation of potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH), which will show characteristic O-H and S-H stretching and bending vibrations, often obscuring the spectrum of K₂S.

Table 2: Potential Infrared Spectral Data for this compound and its Hydrolysis Products

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| < 400 | Weak to Medium | K-S Lattice Vibrations | Expected for solid K₂S |

| ~2500 | Medium, Broad | S-H Stretch | Indicates presence of KSH due to hydrolysis |

| ~3600 | Strong, Broad | O-H Stretch | Indicates presence of KOH and adsorbed water |

| ~1640 | Medium | H-O-H Bend | Indicates presence of adsorbed water |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule.

Expected Spectral Features:

In its solid, pure state, this compound is a colorless solid and is not expected to show significant absorption in the visible range. In aqueous solutions, K₂S hydrolyzes to form HS⁻ and S²⁻ ions. The sulfide and hydrosulfide ions exhibit strong absorption in the UV region. The exact position of the absorption maximum can be influenced by the pH and concentration of the solution. Computational studies suggest that the absorption energies of sulfide species increase from polysulfides to As and Sb sulfides to SH⁻ and finally to H₂S[2].

Table 3: Expected UV-Visible Spectral Data for Aqueous this compound

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| HS⁻/S²⁻ | ~230 nm | Variable | Water |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

Expected Spectral Features:

An XPS spectrum of K₂S will show peaks corresponding to potassium (K) and sulfur (S). The binding energies of these peaks are characteristic of the +1 oxidation state of potassium and the -2 oxidation state of sulfur.

-

Potassium (K): The K 2p region will show a doublet, K 2p₃/₂ and K 2p₁/₂, with a spin-orbit splitting of approximately 2.8 eV[3]. The K 2s peak is also often used for quantification.

-

Sulfur (S): The S 2p region will also exhibit a doublet, S 2p₃/₂ and S 2p₁/₂, with a spin-orbit splitting of about 1.2 eV. The binding energy of the S 2p₃/₂ peak for a sulfide (S²⁻) is typically in the range of 160-163 eV.

It is important to note that surface oxidation will lead to the appearance of additional peaks at higher binding energies in the S 2p spectrum, corresponding to species like polysulfides (Sₙ²⁻), sulfites (SO₃²⁻), or sulfates (SO₄²⁻).

Table 4: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Notes |

| K | 2p₃/₂ | ~292.8 - 293.5 | Binding energy can be referenced to adventitious carbon at 284.8 eV. |

| K | 2p₁/₂ | ~295.6 - 296.3 | |

| K | 2s | ~378 | Can be used for quantification to avoid overlap with C 1s.[3] |

| S | 2p₃/₂ | ~161.0 - 163.0 | The position is indicative of the sulfide (S²⁻) state.[4] |

| S | 2p₁/₂ | ~162.2 - 164.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ³⁹K and ³³S are the NMR active nuclei.

³⁹K NMR

³⁹K is a quadrupolar nucleus (spin I = 3/2) with a natural abundance of 93.3%. Solid-state ³⁹K NMR spectra are often characterized by broad lines due to the quadrupolar interaction, which is sensitive to the symmetry of the local environment around the potassium ion. In the highly symmetric cubic crystal structure of K₂S, a relatively sharp signal would be expected. The chemical shift of ³⁹K in solid potassium salts can range over 100 ppm[5][6].

³³S NMR

³³S is also a quadrupolar nucleus (spin I = 3/2) but has a very low natural abundance (0.76%) and a low gyromagnetic ratio, making it a challenging nucleus to study. The chemical shift range for inorganic sulfides is large, spanning over 600 ppm[7]. The chemical shifts are sensitive to the nature of the metal cation and the covalency of the metal-sulfur bond[8][9].

Table 5: Expected NMR Spectral Properties for this compound

| Nucleus | Spin | Natural Abundance (%) | Expected Chemical Shift Range (ppm) | Notes |

| ³⁹K | 3/2 | 93.3 | -30 to 35 (relative to 0.1 M KCl)[10] | Solid-state spectra can be broad due to quadrupolar effects. |

| ³³S | 3/2 | 0.76 | -100 to 500 (relative to (NH₄)₂SO₄)[7] | Very low sensitivity and broad lines make detection difficult. |

Experimental Protocols

The hygroscopic and air-sensitive nature of this compound requires careful handling during sample preparation for all spectroscopic techniques.

General Handling and Sample Preparation

-

Inert Atmosphere: All handling and sample preparation should be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to prevent reaction with water and oxygen.

-

Drying: K₂S powder should be thoroughly dried under vacuum before use.

Raman Spectroscopy

-

Sample Holder: A sealed capillary tube or a specialized air-tight sample holder should be used.

-

Instrumentation: A confocal Raman microscope can be used to acquire spectra from a small, well-defined area of the sample.

-

Laser: A low-power laser should be used to avoid sample degradation.

Infrared (IR) Spectroscopy

-

KBr Pellet Technique (for air-sensitive samples):

-

Dry spectroscopic grade KBr powder in an oven at >100°C for several hours and cool in a desiccator inside the glovebox.

-

In the glovebox, grind a small amount of K₂S (1-2 mg) with a larger amount of dried KBr (100-200 mg) using an agate mortar and pestle.

-

Quickly transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent pellet.

-

Mount the pellet in an airtight sample holder for analysis.

-

-

Attenuated Total Reflectance (ATR)-FTIR (for moisture-sensitive powders):

-

Ensure the ATR crystal (e.g., diamond) is clean and dry.

-

In an inert atmosphere, apply a small amount of the K₂S powder directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

Seal the ATR accessory if possible or acquire the spectrum quickly.

-

UV-Visible (UV-Vis) Spectroscopy

-

Solvent: Use deoxygenated and deionized water.

-

Sample Preparation: Prepare the K₂S solution in the inert atmosphere of a glovebox.

-

Cuvette: Use a quartz cuvette with a septum-sealed cap to prevent air exposure during the measurement.

X-ray Photoelectron Spectroscopy (XPS)

-

Sample Mounting:

-

In a glovebox, press the K₂S powder into a clean indium foil.

-

Alternatively, mount the powder on a sample holder using double-sided carbon tape, ensuring a uniform layer.

-

-

Vacuum Transfer: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air.

-

Charge Referencing: Use the adventitious carbon C 1s peak at 284.8 eV to correct for any charging effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Packing: Solid samples should be packed into rotors in an inert atmosphere.

-

Instrumentation: High-field solid-state NMR spectrometers are required to improve sensitivity and resolution, especially for quadrupolar nuclei like ³⁹K and ³³S.

-

Techniques for Quadrupolar Nuclei: Techniques such as Magic Angle Spinning (MAS) and specialized pulse sequences (e.g., QCPMG, STMAS) are necessary to acquire high-quality spectra of quadrupolar nuclei[11][12][13].

Signaling Pathways Involving this compound (as an H₂S Donor)

In biological systems, the primary role of this compound is as a donor of hydrogen sulfide (H₂S). H₂S is a gasotransmitter that plays a crucial role in various physiological processes. Its signaling pathways often intersect with those of other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).

H₂S and Nitric Oxide (NO) Signaling Crosstalk

H₂S and NO share several signaling pathways and can influence each other's bioavailability and function. One key area of interaction is the cGMP signaling pathway.

This diagram illustrates that H₂S can potentiate NO signaling by inhibiting phosphodiesterase 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). This leads to an accumulation of cGMP, activation of Protein Kinase G (PKG), and subsequent physiological responses such as vasodilation.

H₂S and Reactive Oxygen Species (ROS) Signaling Crosstalk

H₂S plays a dual role in the context of reactive oxygen species (ROS). It can act as an antioxidant by directly scavenging ROS and by upregulating endogenous antioxidant defense systems.

This diagram shows that H₂S can directly scavenge ROS. Additionally, H₂S can activate the Nrf2 pathway by inhibiting Keap1, leading to the increased expression of antioxidant enzymes, which in turn neutralize ROS and provide cellular protection against oxidative stress.[14][15][16]

Conclusion

The spectral identification of pure this compound presents significant challenges due to its inherent reactivity and hygroscopic nature. This guide provides an overview of the expected spectral features based on theoretical considerations and data from related compounds. For researchers and professionals in drug development, the biological activity of K₂S as an H₂S donor is of primary importance. The provided diagrams illustrate the key signaling pathways through which H₂S exerts its effects, highlighting its complex interplay with other crucial signaling molecules. Accurate and reproducible spectral analysis of K₂S requires stringent adherence to anaerobic and anhydrous experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Potassium [xpsfitting.com]

- 4. researchgate.net [researchgate.net]

- 5. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (K) Potassium NMR [chem.ch.huji.ac.il]

- 11. nipponsteel.com [nipponsteel.com]

- 12. grandinetti.org [grandinetti.org]

- 13. Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular regulation by H2S of antioxidant and glucose metabolism in cold-sensitive Capsicum - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of Potassium Sulfide (K₂S)

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the theoretical investigations into the electronic structure of potassium sulfide (B99878) (K₂S). It consolidates findings from various computational studies, detailing the methodologies employed and presenting key quantitative data. This document is intended for professionals in materials science, physics, and chemistry engaged in the study of inorganic compounds.

Introduction to Potassium Sulfide (K₂S)

This compound (K₂S) is an inorganic ionic compound composed of two potassium cations (K⁺) and one sulfide anion (S²⁻).[1] In its solid state at ambient conditions, it adopts the antifluorite crystal structure.[2][3] K₂S is characterized as a colorless solid that is highly reactive with water.[3] The bonding is predominantly ionic, resulting from the large electronegativity difference between potassium (0.82) and sulfur (2.58).[2] Theoretical investigations are crucial for understanding its electronic properties, such as its band gap and density of states, which are fundamental to its characterization as an insulator and for predicting its behavior under various conditions, such as high pressure.[2][4]

Crystal and Electronic Structure

At ambient pressure, K₂S crystallizes in the cubic antifluorite structure, belonging to the Fm-3m space group.[2][5] In this arrangement, the sulfide (S²⁻) anions form a face-centered cubic lattice, while the potassium (K⁺) cations occupy the tetrahedral sites.[2] This is an inverse of the fluorite (CaF₂) structure.[2] The bonding is primarily ionic, involving a complete transfer of electrons from the potassium to the sulfur atoms, resulting in closed-shell K⁺ and S²⁻ ions.[1][2]

Under high pressure, theoretical studies predict that K₂S undergoes several phase transitions. Stable and metastable phases predicted include P6₃/mmc, Cmcm, P6/mmm, and P-3m1.[4][6] Notably, while the ambient and lower-pressure phases are semiconductors, some high-pressure structures are predicted to exhibit metallic characteristics.[4][6]

Theoretical Methodologies and Protocols

The electronic structure of K₂S has been investigated using first-principles calculations, primarily based on Density Functional Theory (DFT).[7][8] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8]

3.1 Density Functional Theory (DFT) The core of this approach is to map the complex many-body problem of interacting electrons onto a simpler problem of non-interacting electrons moving in an effective potential.[9] The properties of the system are determined using functionals of the spatially dependent electron density.[8] The process involves solving the Kohn-Sham equations self-consistently until the electron density converges.[9][10]

3.2 Exchange-Correlation Functionals The exact form of the exchange-correlation functional is unknown and requires approximation.[10] Common approximations used in the study of K₂S include:

-

Local-Density Approximation (LDA): This approach treats the exchange-correlation energy at any point in space as that of a uniform electron gas with the same density.[7]

-

Generalized Gradient Approximation (GGA): GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, extend the LDA by also considering the gradient of the electron density, often leading to more accurate results.[11]

3.3 Computational Approaches and Parameters Different computational codes and methods are used to implement DFT calculations:

-

Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO): This method is a first-principles approach used to calculate ground-state properties and electronic structure.[7][12]

-

Linear Combination of Atomic Orbitals (LCAO): This approach, implemented in codes like CRYSTAL09, uses a basis set of atomic orbitals to construct the crystal orbitals.[11]

-

Basis Sets: The choice of basis set is crucial for the accuracy of the calculation. For K₂S, all-electron basis sets for potassium and sulfur atoms are typically employed.[11][12] For example, in TB-LMTO calculations, basis orbitals like K: 4s 4p and S: 3s 3p 3d have been used.[12]

-

k-point Sampling: The electronic states in a periodic crystal are sampled at discrete points in the reciprocal space, known as k-points. The density of this k-point mesh must be converged to obtain accurate results. For insulating systems like K₂S, a smaller number of k-points may be sufficient compared to metallic systems.[13] Self-consistent field calculations are performed over a regular mesh of k-points in the irreducible Brillouin zone.[11][14] For band structure visualization, calculations are subsequently performed along high-symmetry lines within the Brillouin zone.[14][15]

Data Presentation: Calculated Properties

The following tables summarize the quantitative data derived from theoretical investigations of K₂S.

Table 1: Structural Properties of K₂S (Fm-3m Phase) at Ambient Conditions

| Property | Value | Source |

| Space Group | Fm-3m | [2][5] |

| Crystal Structure | Antifluorite | [2][3] |

| Lattice Parameter (a) | 7.392 Å | [2] |

| K-S Bond Length | 3.21 Å | [5] |

| K Coordination | 4 (Tetrahedral) | [2] |

| S Coordination | 8 (Cubic) | [2] |

Table 2: Calculated Electronic Properties of K₂S (Fm-3m Phase)

| Method/Functional | Band Gap (eV) | Band Gap Type | Source |

| Experimental/Reference | ~4.1 | - | [2] |

| Materials Project (DFT) | 2.32 | - | [5] |

| TB-LMTO (LDA) | 2.72 | Indirect | [7][12] |

| DFT-GGA (PBE) | 2.5 | Indirect | [11] |

Note: DFT calculations, particularly with LDA and GGA functionals, are known to underestimate the band gap of semiconductors and insulators.[16]

Table 3: Predicted High-Pressure Phases and Properties of K₂S

| Pressure Range | Predicted Stable/Metastable Phase | Space Group | Electronic Character | Source |

| Low Pressure | Best candidate for stable structure | P6₃/mmc | Semiconductor | [4][6] |

| ~100 GPa | Stable phase | Cmcm | Semiconductor | [4] |

| ~150 GPa | Emergent metallic phase | P6/mmm | Metallic | [4] |

| ~200 GPa | Emergent metallic phase | P-3m1 | Metallic | [4] |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for a first-principles investigation of a material's electronic structure.

Caption: Workflow for a typical DFT-based electronic structure calculation.

Summary and Conclusion

Theoretical investigations based on first-principles calculations have provided significant insights into the electronic structure of K₂S. At ambient conditions, K₂S is confirmed to be an indirect bandgap insulator with a cubic antifluorite crystal structure.[2][7] While different computational methods yield varying band gap values, they consistently characterize the material as a wide-gap semiconductor.[7][11][12] Furthermore, theoretical studies predict that K₂S undergoes pressure-induced phase transitions, leading to new crystal structures with distinct electronic properties, including a transition to a metallic state at very high pressures.[4][6] These computational methodologies provide a powerful and essential framework for characterizing and discovering the fundamental properties of materials.

References

- 1. quora.com [quora.com]

- 2. webqc.org [webqc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Structural stability and electronic property in K2S under pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. First‐principles study of electronic structure and ground‐state properties of alkali‐metal sulfides – Li2S, Na2S, K2S and Rb2S | Semantic Scholar [semanticscholar.org]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. cp2k.org [cp2k.org]

- 10. youtube.com [youtube.com]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KPOINTS - VASP Wiki [vasp.at]

- 15. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 16. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]

An In-depth Technical Guide on the Solubility of Potassium Sulfide in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium sulfide (B99878) (K₂S) in non-aqueous solvents. Due to its reactivity and hygroscopic nature, handling and solubility determination of potassium sulfide require careful consideration. This document outlines known solubility data, details experimental protocols for its determination, and provides logical workflows for these procedures.

Core Concepts and Considerations

This compound is a highly basic inorganic salt. Its handling and dissolution are significantly influenced by the following factors:

-

Hygroscopicity: Anhydrous this compound readily absorbs moisture from the atmosphere, which can alter its chemical identity and affect solubility measurements.[1][2]

-

Reactivity with Protic Solvents: K₂S reacts with protic solvents, such as water and to some extent alcohols, in a hydrolysis reaction to form potassium hydrosulfide (B80085) (KSH) and potassium hydroxide (B78521) (KOH).[1][3][4] This reaction can influence the measured solubility, as the solute in solution is a mixture of species.

-

Air Sensitivity: this compound can be oxidized upon exposure to air.[2] Therefore, solubility studies should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative solubility data for this compound in various non-aqueous solvents. It is important to note that due to the reactivity of K₂S, these values may represent the solubility of the resulting mixture of K₂S, KSH, and KOH in the case of protic solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | 25 | 23 g/L[1] |

| Glycerol | C₃H₈O₃ | 25 | 56 g/L[1] |

| Glycerol | C₃H₈O₃ | 20 | 10 g/100g [5] |

| Diethyl Ether | (C₂H₅)₂O | - | Insoluble[1][5][6] |

| Acetone | CH₃COCH₃ | - | Insoluble[5] |

| Ethyl Acetate | CH₃COOC₂H₅ | - | Insoluble[5] |

| Methyl Acetate | CH₃COOCH₃ | - | Insoluble[5] |

| Liquid Ammonia | NH₃ | -33 | Moderately Soluble[5] |

Experimental Protocols for Solubility Determination

Objective:

To determine the solubility of anhydrous this compound in a given non-aqueous solvent at a specified temperature.

Materials:

-

Anhydrous this compound (K₂S), high purity

-

Anhydrous non-aqueous solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Standard glassware (Schlenk flask, cannula, syringes)

-

Temperature-controlled bath or hotplate with a thermostat

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., cannula with a filter frit)

-

Analytical balance

-

Apparatus for quantitative analysis of sulfide (e.g., titration equipment, UV-Vis spectrophotometer)

Methodology:

1. Preparation of a Saturated Solution (under inert atmosphere): a. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. b. Add a known volume of the anhydrous non-aqueous solvent to a Schlenk flask equipped with a magnetic stir bar. c. Place the flask in a temperature-controlled bath set to the desired temperature and allow the solvent to thermally equilibrate. d. In an inert atmosphere glovebox, weigh an excess amount of anhydrous this compound and add it to the Schlenk flask containing the solvent. e. Seal the flask and stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The continued presence of undissolved solid is necessary to confirm saturation.

2. Sample Collection and Preparation: a. Once equilibrium is reached, stop stirring and allow the excess solid to settle. b. Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a cannula and a filter frit to avoid transferring any solid particles. c. Transfer the collected sample into a pre-weighed, sealed container. d. Determine the mass of the collected saturated solution.

3. Quantitative Analysis of Sulfide Content: a. The concentration of sulfide in the collected sample can be determined by a suitable analytical method. An example using iodometric titration is described below: i. Dilute the collected sample with a suitable solvent to prevent precipitation upon the addition of aqueous reagents. ii. Add a known excess of a standard iodine (I₂) solution to the diluted sample. The sulfide will react with iodine. iii. Back-titrate the unreacted iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. iv. The amount of sulfide in the original sample can be calculated from the amount of iodine consumed.

4. Calculation of Solubility: a. From the quantitative analysis, determine the mass of this compound dissolved in the collected volume of the saturated solution. b. Calculate the solubility in the desired units (e.g., g/L or mol/kg).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in a non-aqueous solvent.

Caption: Experimental workflow for K₂S solubility determination.

Logical Relationship of Factors Affecting Solubility Measurement

The diagram below outlines the key factors and their relationships that must be considered for accurate solubility measurement of this compound.

Caption: Key factors influencing K₂S solubility measurement.

References

- 1. Determination of trace amounts of sulfur in organic solvents (Journal Article) | OSTI.GOV [osti.gov]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

Thermochemical Data for the Formation of Potassium Sulfide: A Technical Guide

This guide provides a comprehensive overview of the thermochemical data associated with the formation of potassium sulfide (B99878) (K₂S). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermodynamic properties and the experimental methodologies used to determine them.

Quantitative Thermochemical Data

The formation of potassium sulfide from its constituent elements in their standard states is represented by the following reaction:

2 K(s) + S(s) → K₂S(s)

The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized below. It is important to note that values can vary slightly across different literature sources due to variations in experimental techniques and data analysis.

Table 1: Standard Thermochemical Data for this compound (K₂S) Formation at 298.15 K

| Thermodynamic Quantity | Symbol | Value (Solid Phase) | Reference(s) |

| Standard Enthalpy of Formation | ΔHf° | -406.2 kJ·mol⁻¹ | [1][2] |

| -380.7 kJ·mol⁻¹ | [3][4] | ||

| -364 ± 12 kJ·mol⁻¹ | [5] | ||